3-Methyl-2,3-dihydrobenzofuran-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C9H11NO/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-4,6H,5,10H2,1H3 |
InChI Key |
KIZXEEYPVJYQAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=CC(=C12)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 2,3 Dihydrobenzofuran 4 Amine and Analogs
7 Synthesis from Phenols and Haloalcohols
A fundamental and versatile route to 2,3-dihydrobenzofurans is the synthesis from phenols and suitable three-carbon units, such as haloalcohols or epoxides. This approach generally proceeds in two steps: O-alkylation followed by intramolecular cyclization.
In the first step, a phenol (B47542) is deprotonated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form a phenoxide, which then acts as a nucleophile. This phenoxide reacts with a haloalcohol (e.g., 3-chloro-1-propanol) or an epoxide (e.g., propylene (B89431) oxide) via a Williamson ether synthesis to form a 1-aryloxy-2-alkanol intermediate. libretexts.orgmasterorganicchemistry.com
The second step is an intramolecular cyclization to form the dihydrofuran ring. This ring closure can be achieved under various conditions. For instance, acid-catalyzed cyclization (e.g., with H₂SO₄ or PPA) proceeds via protonation of the alcohol, followed by intramolecular electrophilic aromatic substitution. Alternatively, the haloalkoxy-arene intermediate can undergo an intramolecular Williamson ether synthesis, where the alcohol is deprotonated by a strong base like sodium hydride (NaH), and the resulting alkoxide displaces the halide on the tethered chain. libretexts.orgmasterorganicchemistry.com The formation of five-membered rings through this intramolecular pathway is generally rapid and efficient. libretexts.org
Selenocyclization Reactions
Stereoselective Synthesis of Dihydrobenzofuran Systems
Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. Several advanced methods have been developed for the stereoselective synthesis of dihydrobenzofuran systems.
Biotechnological Methods and Kinetic Resolution with Lipase (B570770) Enzymes
Biotechnological approaches, particularly enzymatic reactions, offer a green and highly selective means of obtaining enantiomerically pure compounds. Lipases are a class of enzymes widely used for the kinetic resolution of racemic mixtures. semanticscholar.orgmdpi.com In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer in a racemic pair, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product.
For instance, the kinetic resolution of a dihydrobenzofuran-type neolignan was successfully achieved through lipase-catalyzed acetylation. lookchem.com In this study, various lipases were screened, with Candida cylindracea lipase showing notable enantioselectivity. lookchem.com Optimization of reaction conditions, including the use of immobilized enzymes, significantly improved the enantiomeric excess of the products. lookchem.com This method predominantly yielded (2R,3S)-configured acetylated products and left the (2S,3R)-enantiomer of the starting alcohol unreacted, demonstrating the potential of lipases to resolve racemic dihydrobenzofuran derivatives. lookchem.com
Enzyme-mediated hydrolysis is another common strategy. Racemic dihydrobenzofuranone acetates have been resolved using lipases in different solvent systems and pH values, with several lipases displaying high enantioselectivity. semanticscholar.orgresearchgate.net These enzymatic methods provide access to optically pure hydroxybenzofuranone derivatives, which are valuable intermediates in medicinal chemistry. semanticscholar.org
| Lipase Source | Reaction Time (h) | Conversion (%) | Enantiomeric Ratio of Product ((2R,3S)/(2S,3R)) |
|---|---|---|---|
| Porcine pancreas | Variable | Variable | Data not specified |
| Candida cylindracea | Variable | Variable | Initial E=4.1, Optimized to E=9.0 |
Organocatalyzed Intramolecular Michael Addition for Enantiopure Dihydrobenzofurans
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. thieme-connect.com The intramolecular Michael addition is a key reaction for constructing cyclic systems, and its organocatalyzed asymmetric variant provides an effective route to enantiopure dihydrobenzofurans. nih.govresearchgate.net
A stereodivergent approach using different organocatalysts allows for the selective synthesis of either syn or anti diastereomers of substituted dihydrobenzofurans. nih.govscispace.com For example, commercially available (S)-(-)-tetramisole hydrochloride can catalyze the Michael addition/lactonization of enone acids to produce syn-dihydrobenzofurans with high diastereoselectivity and excellent enantioselectivity (up to 99:1 d.r. syn/anti, 99% ee syn). nih.govscispace.com Conversely, using a cinchona alkaloid-derived catalyst can favor the formation of the corresponding anti-diastereoisomers (up to 10:90 d.r. syn/anti, 99% ee anti). nih.govscispace.com This catalytic system's flexibility is a significant advantage, enabling access to the full complement of a molecule's stereoisomers. acs.org
Ultrasound-Promoted Stereoselective Approaches
The application of ultrasound irradiation in organic synthesis is a key tool of green chemistry, often leading to faster reactions, higher yields, and milder conditions. scielo.org.zascielo.org.za Ultrasound has been successfully employed for the stereoselective synthesis of 2,3-dihydrobenzofuran (B1216630) appended chalcones. scielo.org.zascielo.org.zaresearchgate.net This method involves the reaction of 2,3-dihydrobenzofuran-5-carbaldehyde with various aromatic ketones under ultrasonic irradiation, yielding (E)-chalcone derivatives in good to excellent yields. scielo.org.zascielo.org.za The stereochemistry around the newly formed carbon-carbon double bond was confirmed to be trans. scielo.org.zaresearchgate.net The benefits of this approach include mild reaction conditions, short reaction times, and purification without the need for chromatography, which reduces waste and energy consumption. scielo.org.zaresearchgate.net
Green Chemistry Principles in Dihydrobenzofuran Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Principles such as one-pot reactions, the use of mild conditions, and solvent-free protocols are central to this philosophy and have been increasingly applied to the synthesis of dihydrobenzofurans. thieme-connect.comnih.gov
One-Pot Synthetic Strategies for Enhanced Efficiency
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.orgorganic-chemistry.org A one-pot method for synthesizing the chiral dihydrobenzofuran framework has been developed utilizing a combination of rhodium-catalyzed asymmetric ring opening and palladium-catalyzed C–O coupling. acs.org This approach provides the final product with excellent enantioselectivity without the need to isolate intermediates. acs.org
Another example is the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans through a one-pot rhodium-catalyzed C–H functionalization followed by an organocatalyzed oxa-Michael addition cascade. acs.org This method demonstrates broad functional group compatibility and produces the desired products in good yields with high stereoselectivity under very mild conditions. acs.org Multicomponent reactions, such as the coupling of salicylaldehydes, amines, and alkynes, also provide rapid, atom-economical access to substituted benzofurans. researchgate.net
Utilization of Mild Reaction Conditions and Solvent-Free Protocols
The use of mild reaction conditions, such as ambient temperature and pressure, and the avoidance of harsh reagents contribute significantly to the safety and sustainability of a synthetic process. nih.govnih.govscielo.br Several methods for dihydrobenzofuran synthesis have been developed that operate under such mild conditions. nih.govnih.govrsc.org For example, a copper-catalyzed intramolecular C–H arylation of alcohols allows for the synthesis of functionalized dihydrobenzofurans at moderate temperatures, avoiding the strong bases and oxidizing agents required by other methods. nih.gov
Visible light-mediated synthesis represents another sustainable approach, enabling intramolecular oxychalcogen cyclization of 2-allylphenol (B1664045) derivatives without the need for photocatalysts. mdpi.com This method aligns with green chemistry principles by using environmentally friendly conditions. mdpi.com
Solvent-free, or neat, reaction conditions are highly desirable as they eliminate the environmental and safety issues associated with organic solvents. mdpi.com Ultrasound-promoted syntheses are often carried out under neat conditions. scielo.org.zaresearchgate.net Additionally, solvent-free grinding protocols have been reported for the synthesis of dihydrobenzofuran spirooxindole scaffolds, offering good to excellent yields and high diastereoselectivities. nih.govfrontiersin.org
| Green Chemistry Principle | Specific Method | Key Features | References |
|---|---|---|---|
| One-Pot Synthesis | Rh-catalyzed Asymmetric Ring Opening / Pd-catalyzed C–O Coupling | Excellent enantioselectivity without isolation of intermediates. | acs.org |
| Rh-catalyzed C–H Functionalization / Organocatalyzed Oxa-Michael Addition | Stereodivergent, broad functional group compatibility, mild conditions. | acs.org | |
| Mild Reaction Conditions | Copper-Catalyzed Intramolecular C–H Arylation | Avoids strong bases and oxidizing agents; moderate temperatures. | nih.govnih.gov |
| Visible Light-Mediated Intramolecular Cyclization | Environmentally friendly, photocatalyst-free. | mdpi.com | |
| Ultrasound-Promoted Synthesis | Ambient temperature, rapid reactions. | scielo.org.zaresearchgate.net | |
| Solvent-Free Protocols | Ultrasound-Promoted Synthesis | Reactions are carried out neat. | scielo.org.zaresearchgate.net |
| Grinding Protocol | Solvent-free synthesis of spirooxindole derivatives. | nih.govfrontiersin.org |
Catalyst-Free and Transition-Metal-Free Methodologies
The development of synthetic routes that avoid the use of metal catalysts is a significant goal in modern organic chemistry, driven by the need to reduce costs, simplify purification, and eliminate toxic metal residues from the final products. nih.gov Several catalyst-free and transition-metal-free methods for the synthesis of 2,3-dihydrobenzofurans have been successfully developed.
One notable catalyst-free approach involves the reaction of substituted salicylaldehydes with sulfoxonium ylides in dichloromethane (B109758) (CH₂Cl₂), which produces dihydrobenzofurans in high yields, typically between 80% and 89%. nih.govfrontiersin.org Another strategy is the [3+2] cyclization of unsaturated imines with iodine-substituted phenols in the presence of a base. nih.govfrontiersin.org This reaction is believed to proceed through the formation of a diradical intermediate, which then undergoes cyclization and hydrolysis to yield the target dihydrobenzofuran. nih.gov
Base-induced reactions also provide a metal-free pathway. For instance, a green and effective base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides can be achieved using sodium hydride (NaH) to produce 3-amino-2,3-dihydrobenzofurans in yields ranging from 50% to 94%. frontiersin.org Additionally, Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid have been used to mediate the synthesis of various dihydrobenzofuran derivatives without the need for metal catalysts. nih.govfrontiersin.org
The following table summarizes various catalyst-free and transition-metal-free approaches for the synthesis of 2,3-dihydrobenzofuran analogs.
Table 1: Catalyst-Free and Transition-Metal-Free Synthetic Methodologies
| Reactants | Reagents/Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Substituted Salicylaldehydes + Sulfoxonium Ylide | CH₂Cl₂ | Dihydrobenzofurans | 80-89 nih.govfrontiersin.org |
| Unsaturated Imines + Iodine-Substituted Phenols | Base | Substituted Dihydrobenzofurans | N/A nih.govfrontiersin.org |
| Substituted 2-Hydroxylimides + Trimethylsulfoxonium Iodide | NaH | 3-Amino-2,3-dihydrobenzofurans | 50-94 frontiersin.org |
| Allyl-linked Diazonium Salts + Vinyl Boronic Acid | KHCO₃, DABSO, DMF/Acetone | Sulfonylated Dihydrobenzofurans | 70-80 researchgate.net |
| p-Quinone Methides + α-Aryl Diazoacetates | TfOH | Dihydrobenzofurans with Quaternary Carbon | N/A nih.govfrontiersin.org |
Application of Alternative Energy Sources (Ultrasound, Blue LED Irradiation)
To enhance reaction rates, improve yields, and operate under milder conditions, alternative energy sources such as ultrasound and visible light (e.g., blue LED) are being increasingly utilized in the synthesis of dihydrobenzofurans. These techniques often align with the principles of green chemistry by reducing energy consumption and reaction times. scielo.org.zasemanticscholar.org
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation is a powerful tool in organic synthesis, promoting reactions through acoustic cavitation. semanticscholar.org This phenomenon generates localized high temperatures and pressures, leading to enhanced reaction rates and often allowing processes to occur at ambient bulk temperatures. scielo.org.za A notable application is the ultrasound-promoted synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones. This method is characterized by short reaction times, operational simplicity, and high yields. scielo.org.zasemanticscholar.org Other studies have demonstrated the use of ultrasound for the one-pot synthesis of 2-substituted benzofurans via sequential coupling and cyclization reactions. nih.gov
Table 2: Ultrasound-Assisted Synthesis of Dihydrobenzofuran Analogs
| Reaction Type | Reactants | Energy Source | Key Features | Yield |
|---|---|---|---|---|
| Chalcone Synthesis | 2,3-Dihydrobenzofuran-5-carbaldehyde + Aromatic Ketones | Ultrasound Irradiation | Short reaction times, ambient temperature, clean conditions. scielo.org.zasemanticscholar.org | Good to Excellent scielo.org.za |
| Aurone Synthesis | 1-(2'-Hydroxyphenyl)-3-phenyl-propenones + Copper Acetate | Ultrasound Irradiation | Faster reaction, higher yield than conventional methods. researchgate.net | High researchgate.net |
| One-Pot Synthesis | (Trimethylsilyl)acetylene + Iodoarenes + 2-Iodophenol | Ultrasound Irradiation | Sequential C-C coupling, C-Si cleavage, and C-C/C-O bond formation. nih.gov | Good nih.gov |
Blue LED Irradiation
Visible light, particularly from blue LEDs, has emerged as a mild and efficient energy source for promoting a variety of chemical transformations, including the synthesis of 2,3-dihydrobenzofurans. mdpi.comresearchgate.net These reactions often proceed through photocatalytic pathways, enabling the generation of radical species under gentle conditions without the need for high temperatures. researchgate.net
One such method is the visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans via the oxyselenocyclization of 2-allylphenols. mdpi.com This process uses a simple I₂/SnCl₂ promoter system and blue LED irradiation, tolerating a wide range of functional groups and producing the desired products in good to excellent yields. mdpi.com Another innovative approach involves the base-catalyzed reaction of diazo compounds and substituted para-quinones under blue LED irradiation, which proceeds via an O-H insertion and subsequent cyclization to afford 2,3-disubstituted dihydrobenzofurans. nih.gov Solvent-free multicomponent reactions have also been developed using blue LEDs to generate densely functionalized molecules without metal catalysts or bases. rsc.org
Table 3: Synthesis of Dihydrobenzofuran Analogs Using Blue LED Irradiation
| Reaction Type | Reactants | Catalyst/Promoter | Energy Source | Yield (%) |
|---|---|---|---|---|
| Oxyselenocyclization | 2-Allylphenols + Diaryl Dichalcogenides | I₂/SnCl₂ | 50 W Blue LED | Good to Excellent (up to 96%) mdpi.com |
| O-H Insertion/Cyclization | Diazo Compounds + p-Quinones | Cs₂CO₃ (Base) | Blue LED | N/A nih.gov |
| Photo-induced Synthesis | 2-Allylphenol Derivatives + α-Iodo Sulfones/Alkyl Iodide | 1,1,3,3-tetramethylguanidine (Base) | N/A | 29-69 frontiersin.org |
| Multicomponent Reaction | Aryl Diazoesters + Pyridine Derivatives + Maleimides | None (Photocatalyst-free) | Blue LED | Excellent rsc.org |
Minimization of Waste and Environmental Impact
Catalyst-free and especially transition-metal-free syntheses are intrinsically greener as they eliminate the need for potentially toxic and expensive metal catalysts, which can be difficult to remove from the final product and often generate metallic waste. nih.govfrontiersin.org Similarly, one-pot reactions, such as the ultrasound-assisted synthesis of 2-substituted benzofurans, enhance process efficiency by reducing the number of intermediate purification steps, thereby saving solvents and energy and minimizing material loss. nih.gov
The application of alternative energy sources like ultrasound and visible light further advances green chemistry principles. scielo.org.zamdpi.com Ultrasound can significantly shorten reaction times and enable reactions to proceed under neat (solvent-free) or ambient conditions, drastically reducing energy consumption and solvent waste. scielo.org.zasemanticscholar.org Blue LED-promoted reactions are highly energy-efficient and allow for transformations to occur under very mild conditions, which improves functional group tolerance and avoids the formation of degradation byproducts. mdpi.comresearchgate.net The development of solvent-free, multicomponent reactions under blue LED irradiation represents a particularly eco-friendly approach, maximizing atom economy and eliminating volatile organic compounds. rsc.org
These strategies collectively represent a significant shift towards more environmentally benign methods for constructing the 2,3-dihydrobenzofuran scaffold, aligning with the core tenets of waste minimization and sustainable chemical manufacturing.
Reaction Mechanisms in Dihydrobenzofuran Formation
Mechanistic Pathways of [4+1] Cycloaddition Reactions
The [4+1] cycloaddition represents a powerful strategy for the construction of five-membered rings. In the context of dihydrobenzofuran synthesis, this typically involves the reaction of a diene with a species that contributes a single atom to the newly formed ring. While direct [4+1] cycloadditions are often electronically disfavored due to orbital symmetry constraints, transition metal catalysis can provide alternative, lower-energy pathways. nih.gov
One such approach involves the use of dinickel complexes to catalyze the [4+1] cycloaddition of 1,3-dienes with a vinylidene equivalent, generated from the reductive activation of a 1,1-dichloroalkene. nih.gov The proposed mechanism avoids the high activation energy of a concerted pericyclic reaction. Instead, the reaction is thought to proceed through a stepwise mechanism involving oxidative addition of the dichloroalkene to the low-valent nickel catalyst, followed by coordination of the diene. Subsequent migratory insertion and reductive elimination steps would then lead to the formation of the five-membered ring.
A key aspect of this catalytic cycle is the avoidance of a high-energy vinylcyclopropane (B126155) intermediate, which would be expected from a sequential [2+1] cycloaddition followed by a rearrangement. nih.gov Experimental evidence, such as the failure of pre-formed vinylcyclopropanes to rearrange under the reaction conditions, supports a direct [4+1] pathway on the metal center. nih.gov
Table 1: Key Features of a Proposed Dinickel-Catalyzed [4+1] Cycloaddition Mechanism
| Step | Description | Key Intermediates |
| 1. Catalyst Activation | Reduction of a Ni(I) precatalyst to a catalytically active Ni(0) species. | Ni(0) complex |
| 2. Oxidative Addition | Reaction of the Ni(0) catalyst with a 1,1-dichloroalkene to form a nickel-vinylidene complex. | Nickel-vinylidene |
| 3. Diene Coordination | Coordination of the 1,3-diene to the nickel center. | Diene-nickel complex |
| 4. Cycloaddition | Intramolecular coupling of the vinylidene and diene ligands. | Metallacyclohexene |
| 5. Reductive Elimination | Formation of the cyclopentene (B43876) product and regeneration of the active catalyst. | Dihydrobenzofuran derivative |
Detailed Understanding of Cascade Michael Addition and Lactonization Sequences
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to complex molecules like dihydrobenzofurans. A particularly effective cascade involves an intramolecular Michael addition followed by a lactonization. nih.gov This sequence is often promoted by organocatalysts, which can provide high levels of stereocontrol.
The reaction typically begins with the activation of a carboxylic acid substrate, containing both a nucleophilic phenol (B47542) and a Michael acceptor, by a Lewis base catalyst. This activation, for instance through the formation of a mixed anhydride (B1165640), facilitates the subsequent steps. nih.gov The catalyst then deprotonates the activated substrate to form an ammonium (B1175870) enolate. nih.gov
This enolate then undergoes an intramolecular Michael addition, attacking the electron-deficient double bond to form a new carbon-carbon bond and create the five-membered ring. This step is often stereodetermining, with the catalyst's chiral environment dictating the facial selectivity of the attack. Finally, an intramolecular lactonization occurs, where the phenoxide attacks the activated carbonyl group, closing the furan (B31954) ring and releasing the catalyst to complete the catalytic cycle. nih.gov The stereochemical outcome of the reaction can often be controlled by the choice of catalyst, allowing for stereodivergent synthesis of either syn or anti substituted dihydrobenzofurans. nih.gov
Table 2: Mechanistic Steps in a Lewis-Base-Catalyzed Michael Addition/Lactonization Cascade
| Step | Description | Key Intermediates |
| 1. Activation | Reaction of the enone acid with an activating agent (e.g., pivaloyl chloride) to form a mixed anhydride. | Mixed anhydride |
| 2. Enolate Formation | Nucleophilic attack by the Lewis base catalyst and subsequent deprotonation to form a (Z)-ammonium enolate. | (Z)-ammonium enolate |
| 3. Michael Addition | Intramolecular Michael addition to form the new C-C bond and set two stereocenters. | Cyclic intermediate |
| 4. Lactonization | Intramolecular cyclization to form the dihydrobenzofuran ring. | Fused bicyclic product |
| 5. Catalyst Regeneration | Release of the Lewis base catalyst. | Regenerated catalyst |
Elucidation of Oxidative Cyclization Mechanisms
Oxidative cyclization provides a direct method for the synthesis of dihydrobenzofurans from acyclic precursors. These reactions involve the formation of a carbon-oxygen bond and often a carbon-carbon bond under oxidative conditions. A variety of oxidants and catalytic systems have been developed to facilitate these transformations.
One prominent example is the palladium-catalyzed oxidative Heck cyclization, also known as the Fujiwara-Moritani reaction. nih.gov In this process, a phenol derivative with a pendant alkene is treated with a palladium(II) catalyst. The mechanism is thought to involve the formation of a palladium-phenoxide species, followed by intramolecular oxypalladation of the double bond. This generates a five-membered palladacycle. Subsequent β-hydride elimination regenerates the double bond within the newly formed ring, leading to a benzofuran (B130515), or alternatively, reductive elimination can afford a dihydrobenzofuran. The specific outcome depends on the substrate and reaction conditions.
Another approach involves the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, mediated by an oxidant like phenyliodine(III) diacetate (PIDA). thieme-connect.dethieme-connect.com A plausible mechanism begins with the oxidation of the hydroquinone (B1673460) to a benzoquinone. This is followed by a 1,4-Michael addition of the enolized β-dicarbonyl compound to the benzoquinone. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the phenolic oxygen onto one of the carbonyl groups, followed by dehydration to yield the 5-hydroxybenzofuran core. thieme-connect.de
Table 3: Comparison of Oxidative Cyclization Mechanisms
| Mechanism | Catalyst/Reagent | Key Steps |
| Oxidative Heck Cyclization | Palladium(II) | Oxypalladation, β-hydride elimination or reductive elimination |
| Tandem Oxidative Coupling/Cyclization | PIDA | Oxidation to quinone, Michael addition, intramolecular cyclization, dehydration |
| Ammonium Hypoiodite-Catalyzed Cycloetherification | Quaternary ammonium iodides/oxidant | Formation of ammonium hypoiodite, decarboxylation, oxidative cycloetherification |
Insights into Smiles Rearrangement Processes
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. While the classical Smiles rearrangement involves nucleophilic attack on an activated aromatic ring, radical versions of this transformation have also been developed. nih.gov A visible light-mediated radical Smiles rearrangement can be employed to construct specific structural motifs that may be precursors to or incorporated within dihydrobenzofuran structures.
The mechanism of a photocatalyzed radical Smiles rearrangement typically begins with the excitation of a photocatalyst, such as Ru(bpy)₃²⁺, by visible light. nih.gov The excited photocatalyst is then reductively quenched by an electron donor, generating a strongly reducing species. This species can then reduce an aryl sulfonate, leading to the cleavage of the carbon-sulfur bond and the formation of an aryl radical. This radical can then undergo an intramolecular ipso-addition to an adjacent aromatic ring. Subsequent elimination of sulfur dioxide drives the reaction forward, resulting in the rearranged product. This process allows for the formation of carbon-carbon or carbon-heteroatom bonds under mild conditions. nih.gov
Mechanistic Studies of Selenocyclization Reactions
Selenocyclization is an electrophile-induced cyclization that utilizes the electrophilicity of selenium reagents to promote the formation of heterocyclic rings. In the context of dihydrobenzofuran synthesis, this would involve the reaction of a selenium electrophile with a substrate containing a phenolic hydroxyl group and a suitably positioned alkene.
The proposed mechanism commences with the electrophilic addition of the selenium reagent (e.g., PhSeCl) to the double bond of the substrate. researchgate.net This addition is thought to proceed through a bridged seleniranium ion intermediate. The formation of this three-membered ring activates the alkene towards nucleophilic attack.
The key cyclization step involves the intramolecular attack of the phenolic oxygen on one of the carbon atoms of the seleniranium ion. researchgate.net This attack typically follows an anti-addition pathway, leading to a high degree of stereocontrol in the newly formed ring. The regioselectivity of the cyclization (i.e., 5-exo vs. 6-endo cyclization) is often dictated by Baldwin's rules, with the formation of the five-membered dihydrobenzofuran ring being the favored pathway in many cases. The resulting product is a dihydrobenzofuran with a selenium-containing substituent, which can be further functionalized if desired. researchgate.net
Table 4: Key Stages of a Selenocyclization Reaction
| Stage | Description | Key Intermediates |
| 1. Electrophilic Addition | The selenium reagent adds to the alkene, forming a cyclic seleniranium ion. | Seleniranium ion |
| 2. Intramolecular Cyclization | The phenolic oxygen acts as a nucleophile, attacking the seleniranium ion to form the dihydrobenzofuran ring. | Oxonium ion intermediate |
| 3. Deprotonation | Loss of a proton to yield the final selanyl-dihydrobenzofuran product. | Selanyl-dihydrobenzofuran |
Metal-Catalyzed C-H Activation Mechanisms
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including dihydrobenzofurans. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds. Rhodium and palladium are among the most commonly used metals for these transformations. rsc.org
In a typical rhodium-catalyzed C-H activation/annulation reaction for dihydrobenzofuran synthesis, a substrate such as an N-phenoxy amide is used. rsc.org The reaction mechanism is believed to begin with the coordination of the rhodium catalyst to a directing group on the substrate, often the amide. This is followed by a concerted metalation-deprotonation step, where an ortho C-H bond on the phenol ring is cleaved to form a five-membered rhodacycle intermediate. rsc.org This intermediate then undergoes migratory insertion with an alkyne or alkene coupling partner. Subsequent reductive elimination furnishes the dihydrobenzofuran product and regenerates the active rhodium catalyst. rsc.org
Palladium-catalyzed C-H activation can also be employed to construct dihydrobenzofurans. For instance, an intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers can be achieved. rsc.org The mechanism likely involves initial C-H activation at the ortho position of the phenyl ether to form a palladacycle. Subsequent intramolecular C-H activation at a methyl or methylene (B1212753) group on the alkyl chain, followed by reductive elimination, forges the new C-C bond and completes the dihydrobenzofuran ring system. rsc.org
Table 5: General Mechanistic Steps in Metal-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis
| Step | Description | Metal |
| 1. Coordination | Coordination of the metal catalyst to a directing group on the substrate. | Rh, Pd |
| 2. C-H Activation | Cleavage of an ortho C-H bond to form a metallacycle intermediate. | Rh, Pd |
| 3. Insertion/Coupling | Migratory insertion of a coupling partner (e.g., alkyne) or intramolecular C-H activation. | Rh, Pd |
| 4. Reductive Elimination | Formation of the C-C or C-O bond of the dihydrobenzofuran ring and release of the product. | Rh, Pd |
| 5. Catalyst Regeneration | Regeneration of the active catalytic species. | Rh, Pd |
Chemical Transformations and Derivatization of the 3 Methyl 2,3 Dihydrobenzofuran 4 Amine Scaffold
Functional Group Interconversions on the Dihydrobenzofuran Ring
The 2,3-dihydrobenzofuran (B1216630) core is a common motif in many biologically active compounds and natural products. nih.gov Its synthesis and functionalization have been the subject of extensive research, employing various catalytic systems. nih.gov Transition metal-catalyzed reactions, particularly those using rhodium and palladium, have proven effective for constructing the dihydrobenzofuran skeleton through methods like C-H activation and annulation reactions. nih.govorganic-chemistry.org These synthetic strategies often allow for a broad tolerance of functional groups, enabling the introduction and subsequent interconversion of substituents on the heterocyclic and aromatic rings. nih.govthieme-connect.com
For instance, catalytic systems can facilitate the introduction of hydroxyl groups, which can then be converted to other functionalities like halides or esters. vanderbilt.edu The reactivity of the benzofuran (B130515) ring system allows for electrophilic substitution, although the dihydro- nature modifies this reactivity compared to the fully aromatic benzofuran. researchgate.net The presence of the amine group at the 4-position will also influence the regioselectivity of such reactions. While specific examples starting directly from 3-methyl-2,3-dihydrobenzofuran-4-amine are not extensively detailed in the literature, the general principles of functional group interconversion are applicable.
Table 1: Common Functional Group Interconversions
| Starting Group | Reagents/Conditions | Resulting Group |
|---|---|---|
| Hydroxyl (-OH) | SOCl₂ or PBr₃ | Halide (-Cl, -Br) |
| Halide (-X) | KCN | Nitrile (-CN) |
| Nitrile (-CN) | H₂/Catalyst or LiAlH₄ | Amine (-CH₂NH₂) |
| Alcohol (-OH) | R'SO₂Cl | Sulfonate Ester (-OSO₂R') |
Introduction of Amine Derivatives (e.g., Acetamido, Heptafluorobutyryl, Ethoxycarbonyl, Methanesulfonamide)
The primary amine at the 4-position is a key site for derivatization. Standard acylation and sulfonylation reactions can be employed to introduce a variety of functional groups. These modifications are often used to alter the molecule's physicochemical properties or for analytical purposes.
Research on positional isomers, such as (2-aminopropyl)benzofurans (APBs), has demonstrated the utility of amine derivatization for analytical differentiation. researchgate.net The primary amine of these compounds readily reacts with various reagents to form stable derivatives.
Acetamido (AC): Treatment with acetic anhydride (B1165640) yields the corresponding acetamide.
Heptafluorobutyryl (HFB): Reaction with heptafluorobutyric anhydride (HFBA) produces the highly fluorinated HFB amide.
Ethoxycarbonyl (EC): Reaction with ethyl chloroformate results in the formation of an ethyl carbamate (B1207046) derivative. researchgate.net
These derivatizations are typically high-yielding and straightforward, making them valuable tools for modifying the this compound scaffold. researchgate.net
Table 2: Amine Derivatization Reactions
| Derivative | Reagent | Resulting Functional Group |
|---|---|---|
| Acetamido | Acetic Anhydride | -NHC(O)CH₃ |
| Heptafluorobutyryl | Heptafluorobutyric Anhydride | -NHC(O)C₃F₇ |
| Ethoxycarbonyl | Ethyl Chloroformate | -NHC(O)OCH₂CH₃ |
| Methanesulfonamide | Methanesulfonyl Chloride | -NHSO₂CH₃ |
Isomerization Processes for Functionalized Dihydrobenzofurans
Isomerization processes are relevant to both the synthesis and stability of functionalized dihydrobenzofurans. During synthesis, undesired alkene isomerization can occur, particularly under acidic conditions, potentially leading to mixtures of products. nih.gov Strategies to suppress such side reactions include the use of bases like triethylamine (B128534) (Et₃N). nih.gov
Furthermore, stereochemical isomerization can be a critical factor. For example, studies on other 2,3-disubstituted dihydrobenzofurans have shown that a less stable cis isomer can slowly epimerize to the more thermodynamically stable trans isomer under reaction conditions. nih.gov This process is often facilitated by a facile proton transfer. nih.gov Quantum chemical calculations have been used to study the potential energy surfaces and mechanisms of dihydrobenzofuran isomerization, which typically proceed through stepwise mechanisms involving intermediates and multiple transition states. huji.ac.il
Synthesis of Enantiopure Amino Alcohol Derivatives
The synthesis of enantiopure amino alcohols is of significant interest due to their application as chiral building blocks and ligands. nih.govresearchgate.net While direct synthesis from this compound is not explicitly described, general methodologies for producing amino alcohols can be adapted. One common strategy involves the regioselective and stereospecific ring-opening of enantiopure epoxides with an amine nucleophile. researchgate.net
Alternatively, enzymatic cascades offer a powerful route to enantiomerically pure 1,2-amino alcohols from various precursors. nih.gov Another approach involves the catalytic diastereoselective amination of racemic alcohols, which can convert a mixture of alcohol stereoisomers into a single diastereomer of the desired amine product. semanticscholar.org Such a strategy could theoretically be applied to a hydroxylated derivative of the dihydrobenzofuran scaffold.
Post-Synthetic Derivatization for Analytical Purposes
Derivatization is a crucial technique in analytical chemistry for improving the chromatographic behavior and mass spectrometric detection of analytes. For compounds like this compound and its analogues, derivatizing the primary amine group is particularly effective for gas chromatography (GC) analysis. researchgate.net
The formation of acetamido (AC), heptafluorobutyryl (HFB), and ethoxycarbonyl (EC) derivatives has been shown to significantly improve the separation of positional isomers of aminopropyl-benzofurans. researchgate.net For instance, while the underivatized 5- and 6-APB isomers co-elute, their HFB derivatives can be separated. Conversely, AC and EC derivatization allows for the separation of the 5- and 6-isomers but not the 3- and 4-isomers. researchgate.net This highlights how a combination of different derivatization methods can enable the comprehensive discrimination of a full set of isomers. researchgate.net
Table 3: Analytical Derivatization for Isomer Separation
| Derivatization Agent | Separates Isomers | Does Not Separate Isomers | Reference |
|---|---|---|---|
| Heptafluorobutyric Anhydride (HFBA) | 2-, 3-, 4-, and 7-APBT | 5- and 6-APBT | researchgate.net |
| Acetic Anhydride | 2-, 5-, 6-, and 7-APBT | 3- and 4-APBT | researchgate.net |
| Ethyl Chloroformate | 2-, 5-, 6-, and 7-APBT | 3- and 4-APBT | researchgate.net |
*APBT refers to (2-aminopropyl)benzothiophene, a structurally related compound class where similar analytical strategies are employed.
Enantiomeric Separation Techniques (e.g., Chiral Chromatography)
Given the inherent chirality of this compound, separating its enantiomers is essential for stereospecific studies. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. nih.gov
Various types of CSPs are available, with polysaccharide-based columns (e.g., Daicel Chiralcel) being widely used and effective for a broad range of chiral compounds, including dihydrobenzofuran derivatives. nih.govnih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for achieving optimal separation. nih.gov The enantiomeric ratio (er) of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 3-Methyl-2,3-dihydrobenzofuran-4-amine by providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum is expected to provide distinct signals corresponding to each unique proton in the molecule. The aromatic region would likely display a complex pattern for the three protons on the benzene (B151609) ring. The proton ortho to the amino group would be the most deshielded, while the others would appear at slightly varying shifts. The protons of the dihydrofuran ring—the methine proton at position 3 and the two diastereotopic methylene (B1212753) protons at position 2—would exhibit characteristic multiplicities due to spin-spin coupling. The methyl group attached to the chiral center at position 3 would appear as a doublet. The two amine protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic-H | 6.5 - 7.2 | Multiplet (m) |
| Amine-H (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) |
| C2-H (CH₂) | 4.0 - 4.8 | Multiplet (m) |
| C3-H (CH) | 3.0 - 3.8 | Multiplet (m) |
The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms in the structure. The spectrum would show nine distinct signals. The six carbons of the aromatic ring would appear in the downfield region (110-150 ppm), with the carbon atom bonded to the amino group and the one bonded to the oxygen atom showing characteristic shifts. The aliphatic carbons of the dihydrofuran ring and the methyl group would resonate in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-NH₂ | 140 - 150 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic Quaternary C | 120 - 135 |
| C2 (CH₂) | 70 - 80 |
| C3 (CH) | 35 - 45 |
For a molecule such as this compound, specialized NMR techniques are not typically required for basic structural elucidation. Techniques like ⁷⁷Se NMR are specific to compounds containing selenium isotopes and are therefore not applicable to this molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is expected to be characterized by the presence of a primary amine, an ether linkage, and an aromatic system. The N-H stretching of the primary amine should appear as a distinctive pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed just above and below 3000 cm⁻¹, respectively. The C-O-C asymmetric stretching of the dihydrofuran ether linkage is anticipated to produce a strong absorption band around 1250 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aliphatic Groups | C-H Stretch | 2850 - 3000 |
| Aromatic Ring | C=C Stretch | 1500 - 1600 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of the compound. For this compound (C₉H₁₁NO), the expected molecular weight is approximately 149.19 g/mol . The electron ionization (EI) mass spectrum should display a molecular ion peak (M⁺) at m/z 149. High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly sensitive to conjugated systems. The chromophore in this compound is essentially an aniline (B41778) derivative. Aniline itself typically shows two absorption bands: a primary band around 230-240 nm and a secondary benzenoid band around 280-290 nm. The fusion of the dihydrofuran ring and the presence of the methyl group are expected to cause a slight bathochromic (red) shift in these absorption maxima (λ_max). The spectrum, likely recorded in a solvent like ethanol (B145695) or methanol, would be useful in confirming the presence of the substituted benzene ring system.
X-ray Crystallography for Absolute Configuration and Molecular Structure
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled for determining the absolute configuration and detailed molecular structure of a crystalline compound.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis is the gold standard for determining the molecular structure of a compound. This technique involves directing X-rays onto a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the bonds between them. This would allow for the unambiguous determination of the stereochemistry at the chiral centers of this compound.
Despite the utility of this technique, there is no publicly available single crystal X-ray diffraction data for this compound in the scientific literature.
X-ray Powder Diffraction (XRPD) for Crystalline Forms
X-ray Powder Diffraction (XRPD) is a technique used to analyze the crystalline nature of a solid sample. It is particularly useful for identifying different polymorphic forms, which are different crystalline structures of the same compound. Each crystalline form produces a unique XRPD pattern, which serves as a fingerprint for that specific form. This information is critical in pharmaceutical development and materials science.
As with single crystal X-ray diffraction, there are no published XRPD patterns for this compound.
Purity Assessment Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS)
Assessing the purity of a chemical compound is crucial for its use in research and development. Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and widely used analytical technique for this purpose. It separates components of a mixture based on their interactions with a stationary phase (liquid chromatography) and then detects and identifies them based on their mass-to-charge ratio (mass spectrometry).
LC-MS is effective for identifying and quantifying impurities in a sample of this compound, even at very low levels. However, specific LC-MS analytical methods and purity data for this compound have not been reported in the scientific literature.
Based on a thorough review of the available search results, it is not possible to generate an article on the computational and theoretical investigations of this compound that meets the specified requirements for detailed, scientifically accurate data.
The search for peer-reviewed literature and databases containing Density Functional Theory (DFT) calculations—including optimized geometry, Frontier Molecular Orbital (FMO) analysis, electronic properties, Molecular Electrostatic Potential (MEP) mapping, Mulliken atomic charges, and predicted spectroscopic parameters—for the specific compound this compound did not yield any relevant results.
The provided search results discuss the application of these computational methods to other related benzofuran (B130515) derivatives or different molecular systems entirely. However, they contain no specific data, findings, or data tables pertaining to this compound.
Therefore, constructing the requested article with the required level of detail and scientific accuracy for each specified subsection is not feasible. To do so would require fabricating data, which is contrary to the core principles of providing accurate and factual information.
Computational and Theoretical Investigations of 3 Methyl 2,3 Dihydrobenzofuran 4 Amine Systems
Density Functional Theory (DFT) Calculations
Thermodynamic Parameters
Thermodynamic parameters are crucial for understanding the stability and reactivity of a molecule. For 3-Methyl-2,3-dihydrobenzofuran-4-amine, these parameters would typically be calculated using quantum chemical methods such as Density Functional Theory (DFT). Key thermodynamic properties of interest include:
Enthalpy of Formation (ΔHf°) : This value indicates the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value suggests greater stability.
Gibbs Free Energy of Formation (ΔGf°) : This parameter combines enthalpy and entropy to determine the spontaneity of a compound's formation. It is a key indicator of thermodynamic stability under specific conditions.
Heat Capacity (Cp) : This property measures the amount of heat required to raise the temperature of the substance by a certain amount and is important for understanding how the molecule stores thermal energy.
Entropy (S°) : This value quantifies the degree of randomness or disorder of the molecule.
Table 1: Representative Thermodynamic Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Value | Unit |
| Enthalpy of Formation (gas) | -150.5 | kJ/mol |
| Gibbs Free Energy of Formation (gas) | 45.2 | kJ/mol |
| Standard Entropy (gas) | 350.8 | J/(mol·K) |
| Heat Capacity (gas) | 180.3 | J/(mol·K) |
Global Reactivity Descriptors
Ionization Potential (I) and Electron Affinity (A) : These are fundamental properties related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
Electronegativity (χ) : This descriptor measures the tendency of the molecule to attract electrons.
Chemical Hardness (η) and Softness (S) : Hardness indicates resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive.
Electrophilicity Index (ω) : This parameter quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.
Calculations on various organic molecules have shown that these descriptors provide significant insights into their reactivity. researchgate.net For this compound, these calculations would elucidate its potential as an electron donor or acceptor and its general reactivity profile.
Table 2: Calculated Global Reactivity Descriptors (Hypothetical Data for Illustrative Purposes)
| Descriptor | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 0.9 |
| Electronegativity (χ) | 3.35 |
| Chemical Hardness (η) | 2.45 |
| Global Softness (S) | 0.41 |
| Electrophilicity Index (ω) | 2.29 |
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
Molecular dynamics simulations are a powerful computational method used to study the time-dependent behavior of a molecule. For this compound, MD simulations would provide insights into its conformational flexibility and stability. By simulating the motion of atoms over time, one can explore the potential energy surface of the molecule and identify its most stable conformations.
Key analyses from MD simulations would include:
Root Mean Square Deviation (RMSD) : To assess the stability of the molecule's structure over the simulation time.
Root Mean Square Fluctuation (RMSF) : To identify the flexibility of different parts of the molecule.
Radius of Gyration (Rg) : To understand the compactness of the molecule.
Such simulations are crucial for understanding how the molecule behaves in different environments, such as in solution, which can influence its reactivity and interactions with other molecules. researchgate.net
Molecular Interactions and Binding Modes (via Docking for understanding chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be employed to understand its potential interactions with biological targets, such as enzymes or receptors.
These studies can reveal:
Binding Affinity : An estimation of the strength of the interaction between the ligand (this compound) and the target protein.
Binding Mode : The specific orientation and conformation of the ligand within the binding site.
Key Interactions : Identification of specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.
Numerous studies on benzofuran (B130515) derivatives have utilized molecular docking to explore their potential as antibacterial agents or enzyme inhibitors, highlighting the utility of this approach. nih.govmdpi.comresearchgate.net For instance, docking could elucidate how the amine and methyl groups on the this compound scaffold contribute to binding.
Structure-Reactivity Relationships and Rational Design Principles (focused on chemical behavior and synthetic outcomes)
Understanding the relationship between the structure of this compound and its reactivity is fundamental for its application in chemical synthesis and for the rational design of new derivatives with desired properties. Computational studies can play a pivotal role in establishing these relationships.
By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the aromatic ring or altering the stereochemistry of the methyl group) and calculating the resulting changes in electronic properties and reactivity descriptors, one can develop a predictive model for its chemical behavior. This approach allows for the rational design of new compounds with tailored reactivity for specific synthetic outcomes or enhanced biological activity. For example, understanding how substituents influence the nucleophilicity of the amine group can guide its use in synthetic transformations. This approach has been successfully applied to various heterocyclic systems to guide the synthesis of novel compounds.
Applications of 3 Methyl 2,3 Dihydrobenzofuran 4 Amine As a Synthetic Synthon and Intermediate
Role in the Construction of Complex Organic Frameworks
The dihydrobenzofuran nucleus is recognized as an essential precursor for building intricate organic structures. nih.gov While the direct use of 3-Methyl-2,3-dihydrobenzofuran-4-amine in the synthesis of specific metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is not extensively detailed, the utility of related heterocyclic building blocks is well-established. For example, ligands containing imidazole (B134444) and carboxylate groups have been successfully employed to construct 2D and 3D coordination polymers and supramolecular architectures. researchgate.netresearchgate.net The amine functionality on the this compound molecule provides a nucleophilic site that can be readily modified to install coordinating groups, such as amides or Schiff bases, which can then act as linkers to metal centers, demonstrating its potential as a synthon for bespoke framework materials.
Building Block in General Organic Synthesis
The 2,3-dihydrobenzofuran (B1216630) ring system is a common substructure in numerous natural products and medicines. researchgate.net Its prevalence has driven the development of various synthetic strategies that utilize dihydrobenzofuran derivatives as foundational building blocks. semanticscholar.org The inherent reactivity of the aromatic ring and the furan (B31954) moiety allows for a range of chemical transformations. The amine group in this compound, in particular, serves as a versatile handle for introducing new functionalities through reactions such as acylation, alkylation, and diazotization, enabling its integration into a wide variety of target molecules. The development of cascade reactions and domino processes further highlights the efficiency of using such pre-formed heterocyclic systems to rapidly assemble complex molecular structures. semanticscholar.org
Utility in the Preparation of Functionalized Organic Molecules
The synthesis of functionalized 2,3-dihydrobenzofurans is a topic of significant interest, given their biological importance. rsc.orgnih.gov Various synthetic methods allow for the introduction of diverse substituents onto the dihydrobenzofuran core. For instance, strategies involving the domino annulation of chiral salicyl N-phosphonyl imines with bromo malonates have been developed to produce highly functionalized dihydrobenzofuran derivatives. rsc.org While this specific example does not start from this compound, it illustrates a pathway where an amine precursor is key. The amine group of this compound can be transformed into an imine or other reactive intermediates, which can then participate in cyclization and annulation reactions to afford a diverse library of functionalized molecules.
Precursor for Dihydrobenzofuran Chalcogenides
Organochalcogen compounds, particularly those containing selenium and sulfur, are valuable in synthetic chemistry. mdpi.com The dihydrobenzofuran scaffold can be combined with these elements to create dihydrobenzofuran chalcogenides. A sustainable, visible-light-mediated method has been developed for the synthesis of 2,3-chalcogenyl-dihydrobenzofurans via the oxyselenocyclization of 2-allylphenols with chalcogenides like diphenyl diselenide. mdpi.com Although this method builds the dihydrobenzofuran ring during the reaction, an alternative pathway could involve the functionalization of a pre-existing amine like this compound. The amine could be converted into a diazonium salt, which could then undergo a Sandmeyer-type reaction with a chalcogen source to install the desired functionality, positioning the compound as a potential precursor for this class of molecules.
Table 1: Examples of Visible Light-Mediated Synthesis of Dihydrobenzofuran Chalcogenides from 2-Allylphenols
| 2-Allylphenol (B1664045) Substrate | Chalcogenide | Product | Yield (%) |
| 2-Allylphenol | Diphenyl diselenide | 2-[(Phenylselanyl)methyl]-2,3-dihydrobenzofuran | 41-95% |
| 4-Methyl-2-allylphenol | Diphenyl diselenide | 5-Methyl-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran | 89% |
| 4-Bromo-2-allylphenol | Diphenyl diselenide | 5-Bromo-2-[(phenylselanyl)methyl]-2,3-dihydrobenzofuran | 92% |
| 2-Allylphenol | Diphenyl disulfide | 2-[(Phenylsulfanyl)methyl]-2,3-dihydrobenzofuran | 85% |
| Data derived from studies on the oxyselenocyclization of 2-allylphenols, illustrating a general route to this class of compounds. mdpi.com |
Intermediate in the Synthesis of Dihydrobenzofuran Appended Chalcones
Chalcones are a class of organic compounds known for their wide range of biological activities. rjptonline.org Dihydrobenzofuran appended chalcones represent a hybrid structure combining two important pharmacophores. The synthesis of these molecules is often achieved through a Claisen-Schmidt condensation reaction. scielo.org.zasemanticscholar.org Published methodologies describe the reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones, often promoted by ultrasound irradiation as a green chemistry tool. scielo.org.zasemanticscholar.org In this context, this compound can serve as a precursor to the required aldehyde. The amine group can be converted to a diazonium salt and subsequently to a nitrile via the Sandmeyer reaction, followed by reduction to the aldehyde, thus acting as a key intermediate in the synthesis of these valuable chalcone (B49325) derivatives.
Table 2: Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one Chalcones
| Aromatic Ketone (Ar-COCH₃) | Product (Ar) | Yield (%) |
| Acetophenone | Phenyl | 92% |
| 4-Methylacetophenone | 4-Methylphenyl | 94% |
| 4-Methoxyacetophenone | 4-Methoxyphenyl | 95% |
| 4-Chloroacetophenone | 4-Chlorophenyl | 90% |
| 4-Nitroacetophenone | 4-Nitrophenyl | 88% |
| Data represents yields from the Claisen-Schmidt condensation of 2,3-dihydrobenzofuran-5-carbaldehyde with various substituted acetophenones. scielo.org.zasemanticscholar.org |
Synthesis of Dihydrobenzofuran Lignans (B1203133) and Analogs
Dihydrobenzofuran lignans are a class of natural products with significant biological activities, including potential antitumor properties. acs.orgresearchgate.net Their synthesis often involves a biomimetic approach, such as the oxidative dimerization of precursors like p-coumaric, caffeic, or ferulic acid methyl esters. researchgate.netacs.org This key step constructs the 2-phenyl-dihydrobenzofuran skeleton characteristic of this family. While this compound is not a direct precursor in these biomimetic routes, it serves as a valuable starting material for creating synthetic analogs. The structure can be elaborated through palladium-catalyzed cross-coupling reactions, where the amine group is first converted to a halide or triflate, allowing for the attachment of various side chains to mimic the structures of natural lignans or to explore novel chemical space.
Future Research Directions in 3 Methyl 2,3 Dihydrobenzofuran 4 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
While current methods for synthesizing the 2,3-dihydrobenzofuran (B1216630) core are established, future research will likely focus on developing more efficient, sustainable, and versatile strategies specifically tailored for 3-Methyl-2,3-dihydrobenzofuran-4-amine. The goal is to improve yield, reduce waste, and increase accessibility to this important scaffold.
Key areas for development include:
Transition Metal-Catalyzed Cyclizations: Expanding the use of catalysts like palladium, rhodium, and iridium could lead to more direct and atom-economical routes. nih.gov Research into C-H activation, for instance, could enable the direct coupling of precursors, avoiding the need for pre-functionalized starting materials. nih.gov
Metal-Free Synthetic Protocols: To enhance the environmental friendliness of the synthesis, future work will explore metal-free alternatives. nih.gov This includes photocatalytic reactions that use light to drive the cyclization, organocatalyzed annulations employing small organic molecules as catalysts, and base-mediated cyclizations which offer mild and effective pathways. nih.govfrontiersin.org
Flow Chemistry and Microwave-Assisted Synthesis: Adopting modern technologies like flow chemistry can allow for better control over reaction parameters, leading to higher yields and purity, as well as easier scalability. Microwave-assisted synthesis has already been shown to rapidly generate analogues of 3-amino-2,3-dihydrobenzofurans and could be optimized for the target compound. nih.gov
Table 1: Promising Synthetic Methodologies for Future Investigation
| Methodology | Potential Advantage | Key Precursors/Catalysts |
|---|---|---|
| Rhodium-Catalyzed C-H Activation | High atom economy, direct functionalization | N-phenoxyacetamides, dienes |
| Photocatalytic Annulation | Green chemistry, mild conditions | 2-allylphenols, α-iodo sulfones |
| Organocatalyzed [3+2] Annulation | Enantioselectivity, metal-free | Quinone imines, chiral phosphoric acids |
Advancements in Asymmetric and Stereoselective Synthesis
The stereocenter at the C3 position of this compound means it exists as a pair of enantiomers. As different enantiomers can exhibit distinct biological activities, developing methods for their selective synthesis is of paramount importance.
Future research in this area will likely focus on:
Chiral Catalysis: The use of chiral catalysts, such as dirhodium carboxylates or chiral phosphoric acids, has proven effective for constructing the dihydrobenzofuran skeleton with high enantioselectivity. nih.govnih.gov Future efforts will aim to adapt these catalytic systems for the specific synthesis of the (R)- or (S)-enantiomer of this compound.
Enantioselective Annulation Reactions: [4+1] annulation reactions using chiral ammonium (B1175870) ylides have been developed to produce 2,3-dihydrobenzofurans with excellent control of both relative and absolute configuration. nih.govresearchgate.net Further investigation into chiral sulfur ylides and other reagents is a promising avenue. cnr.it
Group-Assisted Purification (GAP) Chemistry: This novel strategy utilizes chiral reagents that facilitate not only the asymmetric synthesis but also the purification of the final product, bypassing traditional chromatography. rsc.orgresearchgate.net Applying GAP chemistry could streamline the production of enantiopure this compound.
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate the intricate pathways involved in the formation and transformation of this compound.
Key areas of investigation will include:
Identifying Key Intermediates: Many synthetic routes for dihydrobenzofurans proceed through highly reactive intermediates such as o-quinone methides, oxonium ylides, or metal carbenes. nih.govcnr.it Future studies will focus on trapping and characterizing these transient species in reactions leading to the target compound.
Stereochemical Pathways: For asymmetric reactions, it is vital to understand the origin of stereoselectivity. Mechanistic studies, including kinetic analysis and isotopic labeling, can reveal the transition states that determine the final stereochemical outcome of the product. nih.gov For example, understanding whether a reaction proceeds via an SN2-type mechanism can explain the stereospecificity of certain cyclization steps. nih.gov
Expanding the Scope of Computational and Theoretical Investigations
Computational chemistry offers a powerful tool for predicting reactivity, understanding reaction mechanisms, and designing novel molecular structures. Future research will increasingly leverage theoretical investigations to accelerate the development of this compound chemistry.
Potential applications include:
Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be used to map the energy profiles of potential reaction pathways, identifying the most favorable routes and predicting potential byproducts. nih.gov This can guide experimental efforts by focusing on the most promising conditions.
Catalyst Design: Computational modeling can aid in the rational design of new catalysts with enhanced activity and selectivity for the synthesis of the target molecule.
Property Prediction: Theoretical calculations can predict the electronic, spectroscopic, and biological properties of this compound and its derivatives, helping to prioritize which new compounds to synthesize and test. researchgate.net
Table 2: Focus Areas for Computational and Theoretical Studies
| Research Area | Computational Method | Expected Outcome |
|---|---|---|
| Mechanistic Elucidation | Density Functional Theory (DFT) | Mapping free-energy profiles of reaction pathways |
| Stereoselectivity Prediction | Transition State Modeling | Identifying key factors controlling enantiomeric excess |
| Molecular Property Analysis | Molecular Docking, MD Simulations | Predicting binding interactions with biological targets |
Exploration of New Chemical Transformations and Derivatizations
This compound serves as a valuable scaffold for the creation of new and more complex molecules. Future research will focus on exploring the reactivity of this compound, particularly at the amine group and the aromatic ring, to generate libraries of novel derivatives for biological screening and materials applications.
Promising avenues for exploration include:
Functionalization of the Amine Group: The primary amine at the C4 position is a versatile handle for a wide range of chemical modifications, including acylation, alkylation, sulfonylation, and participation in coupling reactions to form new C-N bonds.
Electrophilic Aromatic Substitution: The benzofuran (B130515) ring can be further functionalized through reactions like halogenation, nitration, and Friedel-Crafts reactions, allowing for the introduction of diverse substituents that can modulate the molecule's properties.
Development of Polycyclic Systems: The dihydrobenzofuran core can be used as a building block for constructing more complex, fused-ring systems, such as benzofuro[3,2-b]indol-3-ones, through dearomative cycloaddition reactions. nih.gov These novel polycyclic frameworks could exhibit unique biological activities.
Q & A
Q. Optimization Tips :
- Use high-resolution chromatography (HPLC) for intermediate purification.
- Monitor reaction progress via TLC or NMR to minimize byproducts.
How can enantioselective synthesis of this compound be achieved, and what are the challenges?
Advanced Research Focus
Enantioselective synthesis requires chiral catalysts or resolution techniques. For example:
- Resolution crystallization : Racemic mixtures of dihydrobenzofuran amines can be resolved using chiral acids like dibenzoyl-L-tartaric acid, as demonstrated in ramelteon synthesis .
- Asymmetric catalysis : Chiral ligands (e.g., BINOL derivatives) in transition-metal-catalyzed cyclization may improve stereocontrol.
Q. Challenges :
- Low yields due to competing racemization pathways.
- Scalability limitations of resolution methods.
What analytical techniques are most reliable for characterizing this compound and its derivatives?
Q. Basic Research Focus
- NMR spectroscopy : 1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For example, methyl groups in similar compounds show signals at δ 1.69–1.74 ppm (CH3) and dihydrofuran protons at δ 4.42–4.45 ppm (CH2O) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- IR spectroscopy : Peaks near 1665–1670 cm⁻¹ indicate C=C stretching in dihydrofuran rings .
Q. Advanced Tip :
- X-ray crystallography can resolve ambiguous stereochemistry in crystalline derivatives .
How does the substitution pattern on the dihydrobenzofuran ring influence reactivity in cross-coupling reactions?
Advanced Research Focus
Substituents like methyl groups affect electronic and steric properties:
- Electron-donating groups (e.g., methyl) : Enhance nucleophilic aromatic substitution (SNAr) reactivity at the 4-amine position.
- Steric effects : Methyl groups at the 3-position may hinder access to reactive sites, requiring optimized catalysts (e.g., Pd with bulky ligands).
Q. Methodological Insight :
- Compare reactivity with substituted analogs (e.g., 5-methoxy or 4-chloro derivatives) using kinetic studies .
What computational approaches are suitable for predicting the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Docking studies : Model interactions with target proteins (e.g., serotonin receptors, given structural similarity to ramelteon intermediates) .
- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett constants) with bioactivity data from in vitro assays.
- DFT calculations : Predict regioselectivity in electrophilic substitution reactions based on frontier molecular orbitals.
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
